N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .
Synthesis Analysis
These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involves a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Molecular Structure Analysis
The molecular structure of this compound is complex and includes a benzo[d][1,3]dioxol-5-yl group and a benzo[d]thiazol-2-yl group . The crystal structure of a similar compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, has been studied and found to be monoclinic with a P21 space group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . Further studies are needed to fully understand the chemical reactions involved in the synthesis and activity of these compounds.
Scientific Research Applications
- Synthesized via a Pd-catalyzed C-N cross-coupling, these compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, suggesting potential as anticancer agents .
- Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for antitumor activities against HeLa, A549, and MCF-7 cell lines .
- Crystallographic data for benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)ethanone has been reported, providing valuable structural information .
Anticancer Activity
Antitumor Properties
Crystallographic Studies
Future Optimization and Structure-Activity Relationships
Future Directions
Future research could focus on further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, more studies are needed to fully understand the mechanism of action and potential therapeutic applications of these compounds .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N'-(1,3-benzothiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14(17-9-5-6-11-12(7-9)23-8-22-11)15(21)19-16-18-10-3-1-2-4-13(10)24-16/h1-7H,8H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVXKELBHCFEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide |
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